![molecular formula C12H21N3O2 B13590183 [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is a chemical compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.32 g/mol It is characterized by the presence of a piperidinone ring attached to a cyclohexyl group, which is further linked to a urea moiety
Métodos De Preparación
The synthesis of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea typically involves the reaction of 4-(2-oxopiperidin-1-yl)cyclohexylamine with an isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace one of the substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological system being studied and the nature of the target molecules.
Comparación Con Compuestos Similares
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea can be compared with similar compounds such as:
[4-(2-Oxopiperidin-1-yl)cyclohexyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]carbamate: Contains a carbamate group instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]amide: Features an amide group in place of the urea moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H21N3O2 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
[4-(2-oxopiperidin-1-yl)cyclohexyl]urea |
InChI |
InChI=1S/C12H21N3O2/c13-12(17)14-9-4-6-10(7-5-9)15-8-2-1-3-11(15)16/h9-10H,1-8H2,(H3,13,14,17) |
Clave InChI |
QRTGYDDHTIPSHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2CCC(CC2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[3-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B13590101.png)
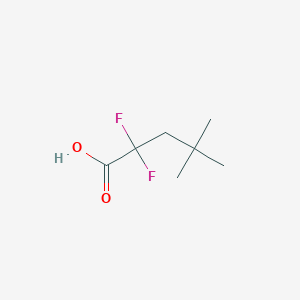
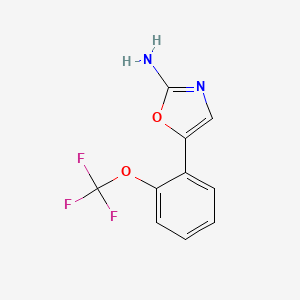
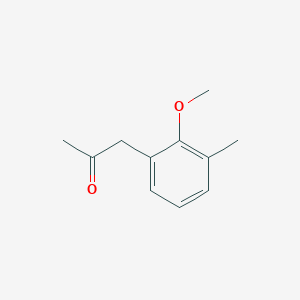
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
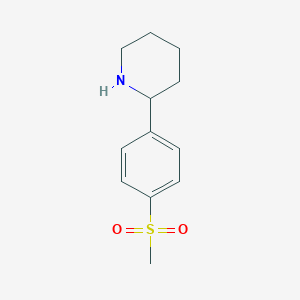


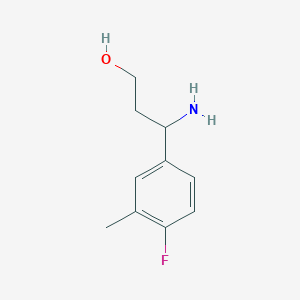
![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
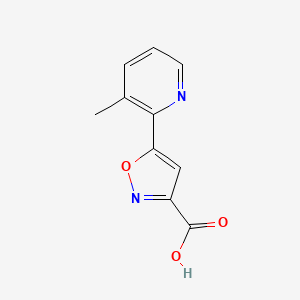

![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)

